molecular formula C19H22N4O2S3 B4543894 2,2-dimethyl-10-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-thiol

2,2-dimethyl-10-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-thiol

Cat. No. B4543894
M. Wt: 434.6 g/mol
InChI Key: VQUCEMABVAKWBR-UHFFFAOYSA-N
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Description

The compound "2,2-dimethyl-10-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-thiol" is a part of the thienopyrimidine derivatives, which have attracted significant interest due to their broad spectrum of biological activities, including antimicrobial and neurotropic activities. Such compounds have been synthesized to explore their potential in various applications, excluding drug use and dosage specifics or side effects (Sirakanyan et al., 2018).

Synthesis Analysis

The synthesis of thienopyrimidine derivatives often involves multi-step processes starting from specific precursors like ethyl 1-amino-5-isopropyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate. Efficient methods have been developed to obtain new amino derivatives, indicating a complex synthesis pathway that integrates various heterocycles within the molecule (Sirakanyan et al., 2018).

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives reveals a complex arrangement of atoms and functional groups, contributing to their significant biological activity. Spectroscopic results have shown specific tautomeric forms in the solid state and solution, highlighting the compound's dynamic nature (Sirakanyan et al., 2018).

Chemical Reactions and Properties

Thienopyrimidine derivatives exhibit a range of chemical reactions, including synthesis pathways involving condensation, cyclization, and substitution reactions. These compounds have shown promising antimicrobial activity against gram-positive and gram-negative bacilli strains, indicating their potential as antimicrobial agents. The activity depends significantly on the nature of substituents, illustrating the importance of chemical modifications in determining biological activity (Sirakanyan et al., 2018).

properties

IUPAC Name

4,4-dimethyl-15-methylsulfanyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),14-pentaene-13-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S3/c1-19(2)8-10-11(9-25-19)15(23-4-6-24-7-5-23)21-17-12(10)13-14(28-17)16(26)22-18(20-13)27-3/h4-9H2,1-3H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUCEMABVAKWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=S)N=C(N4)SC)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethyl-10-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-thiol
Reactant of Route 2
Reactant of Route 2
2,2-dimethyl-10-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-thiol
Reactant of Route 3
2,2-dimethyl-10-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-thiol
Reactant of Route 4
2,2-dimethyl-10-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-thiol
Reactant of Route 5
2,2-dimethyl-10-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-thiol
Reactant of Route 6
2,2-dimethyl-10-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-thiol

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